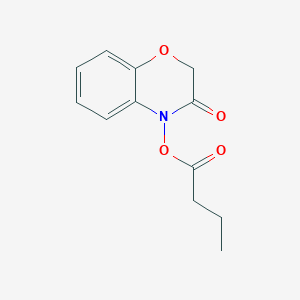![molecular formula C35H27NSi B14177198 2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine CAS No. 922502-33-8](/img/structure/B14177198.png)
2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine is an organosilicon compound that features a pyridine ring substituted with a triphenylsilyl group attached to a biphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Triphenylsilyl Group: The triphenylsilyl group is introduced via a silylation reaction, where a suitable silylating agent such as triphenylsilyl chloride reacts with the biphenyl compound.
Attachment of the Pyridine Ring: The final step involves the coupling of the silylated biphenyl with a pyridine derivative under appropriate conditions, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or biphenyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as heating or the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the biphenyl or pyridine rings.
科学研究应用
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism by which 2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in coordination chemistry, the compound can act as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties, making them useful in various chemical reactions.
相似化合物的比较
Similar Compounds
4,4’-Bis(triphenylsilyl)-1,1’-biphenyl: This compound shares the triphenylsilyl and biphenyl moieties but lacks the pyridine ring.
Triphenyl-p-biphenyl-silane: Similar in structure but with different substituents on the biphenyl ring.
Uniqueness
2-[4’-(Triphenylsilyl)[1,1’-biphenyl]-3-yl]pyridine is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential for coordination with metal ions. This makes it a versatile compound for various applications in materials science and organic electronics.
属性
CAS 编号 |
922502-33-8 |
|---|---|
分子式 |
C35H27NSi |
分子量 |
489.7 g/mol |
IUPAC 名称 |
triphenyl-[4-(3-pyridin-2-ylphenyl)phenyl]silane |
InChI |
InChI=1S/C35H27NSi/c1-4-15-31(16-5-1)37(32-17-6-2-7-18-32,33-19-8-3-9-20-33)34-24-22-28(23-25-34)29-13-12-14-30(27-29)35-21-10-11-26-36-35/h1-27H |
InChI 键 |
BHNONOPFLYUMMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC(=CC=C5)C6=CC=CC=N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


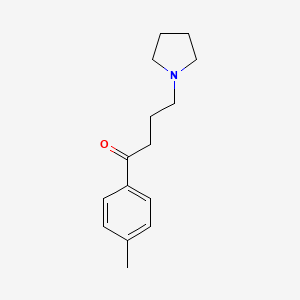
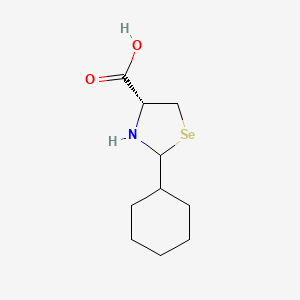
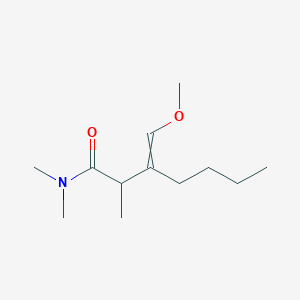
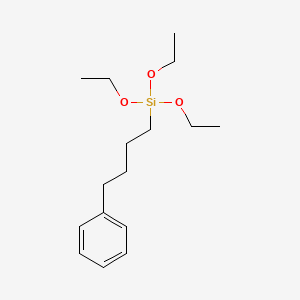
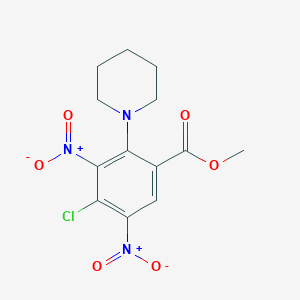
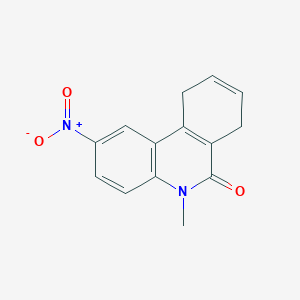
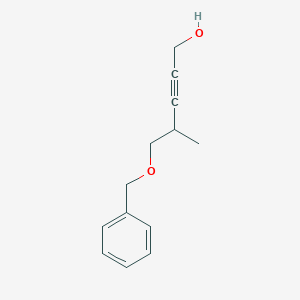
![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
![N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B14177167.png)
phosphane](/img/structure/B14177170.png)

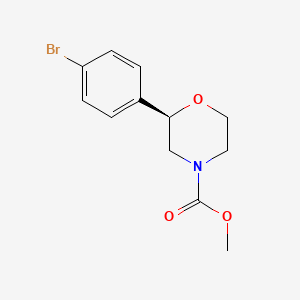
![(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one](/img/structure/B14177183.png)
